molecular formula C13H14ClNO2 B8756544 3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride

3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride

Cat. No.: B8756544
M. Wt: 251.71 g/mol
InChI Key: FBQWTBUFZZBNNV-UHFFFAOYSA-N
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Description

3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride is a chiral amino acid derivative with a naphthalene ring attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available naphthalene-2-carboxaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-3-amino-3-(naphthalen-2-yl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides, anhydrides, and esters are used for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π stacking interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-Amino-3-(naphthalen-1-yl)propanoic acid: A similar compound with the naphthalene ring attached at a different position.

    2-Aminothiazole-based compounds: These compounds share the amino acid structure but have a thiazole ring instead of a naphthalene ring.

Uniqueness

3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride is unique due to its specific chiral configuration and the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12H,8,14H2,(H,15,16);1H

InChI Key

FBQWTBUFZZBNNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The method described in J. Am. Chem. Soc., 1936, 58, 299 is used. 15.5 g of 2-formylnaphthalene, 10.4 g of malonic acid and 15.4 g of ammonium acetate in 150 ml of ethanol are mixed together and refluxed for 6 hours. After cooling to RT, the product is drained, washed with EtOH and dried. The product obtained is dissolved in a sufficient amount of 2N HCl and the insoluble material is then filtered off. The acidic solution is concentrated by evaporating under vacuum and the solid thus formed is recrystallized from 20 ml of an AcOH/H2O mixture (1/1; v/v). 3.8 g of the expected product are obtained.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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